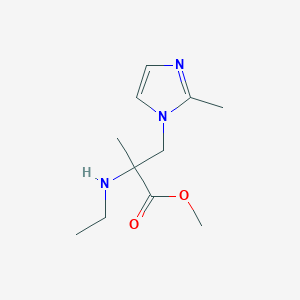
Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate is a complex organic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with ethylamine and methyl acrylate. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. The final product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring into more saturated heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazolidines.
Aplicaciones Científicas De Investigación
Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the ethylamino group can form hydrogen bonds with biological macromolecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazole: A simpler compound with similar structural features but lacking the ethylamino and ester groups.
Metronidazole: A nitroimidazole derivative used as an antibiotic and antiprotozoal agent.
Benzimidazole: Another heterocyclic compound with a fused benzene ring, used in various pharmaceutical applications.
Uniqueness
Methyl 2-(ethylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ethylamino group and an ester moiety allows for diverse chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H19N3O2 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
methyl 2-(ethylamino)-2-methyl-3-(2-methylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-5-13-11(3,10(15)16-4)8-14-7-6-12-9(14)2/h6-7,13H,5,8H2,1-4H3 |
Clave InChI |
YOLCWECMMPDBRI-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)(CN1C=CN=C1C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


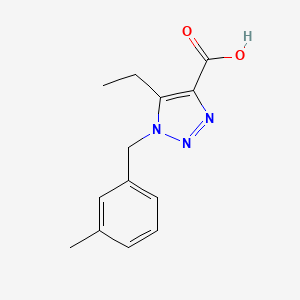

![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)
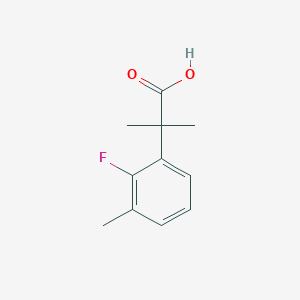
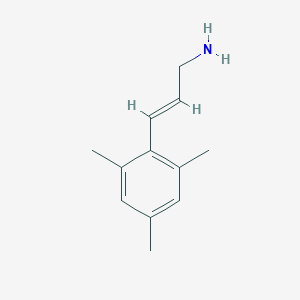
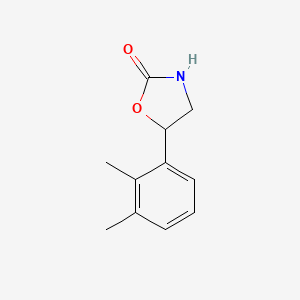
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid](/img/structure/B13617687.png)

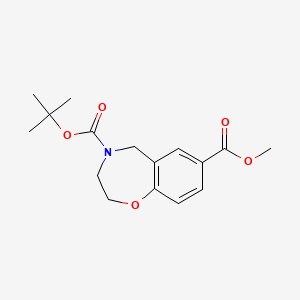
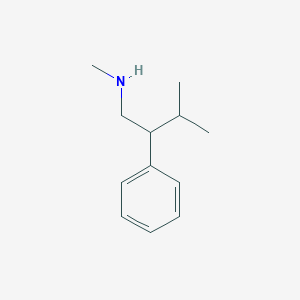

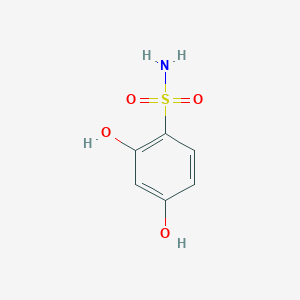
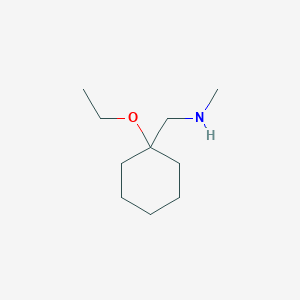
![rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B13617737.png)
